2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with thioacetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioacetamide acts as a nucleophile attacking the electrophilic center on the triazolopyridazine ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- Thioacetamide
- 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanol
Uniqueness
2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c14-11(19)8-20-13-16-15-12-7-6-10(17-18(12)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDLWMAMINNMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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